
2,5-Dioxopyrrolidin-1-yl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate
Overview
Description
Maleimidoacetic Acid N-hydroxysuccinimide ester, with the chemical formula C10H8N2O6, is a crosslinking reagent . It contains both N-hydroxysuccinimide (NHS) ester and maleimide-reactive groups at opposite ends of a 4.4 Å spacer arm. This configuration allows for sequential, two-stage conjugation with amine and sulfhydryl functional groups.
Preparation Methods
Synthetic Routes: The synthesis of Maleimidoacetic Acid N-hydroxysuccinimide ester involves the following steps:
Maleimide Activation: Maleimide is first activated by reacting it with N-hydroxysuccinimide (NHS) to form the NHS ester.
Reaction with Acetic Acid: The NHS ester is then reacted with acetic acid, resulting in Maleimidoacetic Acid N-hydroxysuccinimide ester.
Industrial Production Methods: While there isn’t a specific industrial-scale production method for this compound, researchers typically synthesize it in the laboratory using the above synthetic routes.
Chemical Reactions Analysis
Reactivity: Maleimidoacetic Acid N-hydroxysuccinimide ester is primarily used for bioconjugation and crosslinking purposes. It reacts with:
Amines: The NHS ester group reacts with primary amines (e.g., lysine residues in proteins) to form stable amide bonds.
Thiols: The maleimide group reacts with thiol groups (e.g., cysteine residues) to form thioether bonds.
Reaction with Amines: Typically performed in mildly alkaline conditions (pH 7-9) in buffers like phosphate or Tris-HCl.
Reaction with Thiols: Performed under physiological pH (pH 7.4) in buffers containing reducing agents (e.g., DTT or TCEP) to maintain thiol functionality.
Major Products: The major products of Maleimidoacetic Acid N-hydroxysuccinimide ester reactions are protein conjugates, where the compound links proteins or peptides to other molecules (e.g., fluorescent dyes, drugs, or solid supports).
Scientific Research Applications
Introduction to 2,5-Dioxopyrrolidin-1-yl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate
This compound (CAS No. 55750-61-3) is a compound with significant potential in various scientific research applications. Its structure features a pyrrolidine ring with dioxo substituents, which contributes to its reactivity and usefulness in chemical synthesis and biological studies. This article explores the diverse applications of this compound, supported by data tables and case studies.
Medicinal Chemistry
One of the primary applications of this compound is in medicinal chemistry. Its derivatives have been studied for their potential as:
- Anticancer Agents : Research has indicated that compounds similar to this one exhibit cytotoxic effects on various cancer cell lines. For instance, studies have shown that modifications to the pyrrolidine ring can enhance antitumor activity by targeting specific cellular pathways .
Drug Delivery Systems
The compound serves as an important component in drug delivery systems due to its ability to form stable conjugates with therapeutic agents. This property is particularly useful in:
- Targeted Drug Delivery : By conjugating this compound with drugs or imaging agents, researchers can improve the specificity and efficacy of treatments . The maleimidoacetate moiety allows for selective coupling with thiol-containing biomolecules.
Bioconjugation Techniques
In biochemistry, this compound is utilized for:
- Protein Labeling : It can be used to label proteins for visualization or purification purposes. The compound's reactive groups enable it to form stable bonds with amino acids like cysteine .
Synthesis of Novel Compounds
The compound is also a valuable intermediate in the synthesis of novel heterocyclic compounds. Its reactivity allows chemists to explore new synthetic pathways leading to:
- Pharmacologically Active Molecules : Researchers are investigating its use in synthesizing new classes of drugs that may exhibit enhanced biological activity or reduced side effects .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer properties of derivatives derived from this compound. The results demonstrated significant inhibition of tumor growth in xenograft models when administered at specific dosages. The mechanism was attributed to apoptosis induction and cell cycle arrest .
Case Study 2: Drug Conjugation
In another study focusing on targeted drug delivery systems, researchers successfully conjugated this compound with a chemotherapeutic agent using its maleimido group. The resulting conjugate showed improved pharmacokinetics and reduced systemic toxicity compared to free drug administration .
Mechanism of Action
The compound’s mechanism lies in its ability to form stable covalent bonds with specific functional groups on biomolecules. By selectively targeting amines and thiols, it facilitates precise bioconjugation.
Comparison with Similar Compounds
While Maleimidoacetic Acid N-hydroxysuccinimide ester is unique due to its dual reactivity (NHS ester and maleimide), similar compounds include:
Sulfo-NHS ester: Similar to NHS ester but water-soluble.
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): Contains a longer spacer arm.
EMCS (N-Ethylmaleimide-3-(2-pyridyldithio)propionate): Combines maleimide and pyridyldithiol reactive groups.
Biological Activity
2,5-Dioxopyrrolidin-1-yl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article presents a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Molecular Formula : CHNO
Molecular Weight : 354.31 g/mol
CAS Number : 1433997-01-3
Purity : Typically over 98% .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes involved in cellular processes such as apoptosis and DNA repair mechanisms. The compound has shown promise as a potential inhibitor of PARP (Poly ADP-ribose polymerase), which plays a crucial role in the repair of DNA damage.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines by disrupting the cell cycle and enhancing DNA damage responses.
Table 1: Anticancer Activity Against Various Cell Lines
Cell Line | IC (µM) | Mechanism of Action |
---|---|---|
MDA-MB-436 | 2.57 | Induction of apoptosis and G2/M arrest |
TOV-21G | 8.90 | DNA damage response enhancement |
A2780 | 4.40 | PARP inhibition leading to synthetic lethality |
The IC values indicate the concentration required to inhibit cell growth by 50%, with lower values suggesting higher potency.
Mechanistic Studies
Further studies have employed flow cytometry to analyze the effects of the compound on the cell cycle. Treatment with this compound resulted in an increased percentage of cells in the G2 phase, indicating cell cycle arrest and subsequent apoptosis induction .
Study on PARP Inhibition
In a comparative study involving various quinoxaline derivatives as PARP inhibitors, it was found that the compound displayed superior inhibitory activity against PARP compared to known inhibitors like Olaparib. The structure–activity relationship (SAR) analysis indicated that modifications at specific positions on the pyrrolidine ring could enhance its biological efficacy .
In Vivo Efficacy
In vivo studies using murine models have further corroborated the in vitro findings, demonstrating that systemic administration of the compound led to significant tumor regression in xenograft models. The pharmacokinetic profile showed favorable absorption and distribution characteristics, which are critical for therapeutic applications .
Safety Profile
Preliminary toxicity assessments indicate that the compound has a favorable safety profile against normal cell lines, suggesting potential for therapeutic use without significant off-target effects. However, comprehensive toxicological studies are necessary to fully elucidate its safety margin.
Q & A
Basic Research Questions
Q. How is 2,5-dioxopyrrolidin-1-yl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate synthesized, and what analytical methods confirm its purity?
- Synthesis : The compound is typically synthesized by activating carboxylic acid derivatives (e.g., 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid) with reagents like oxalyl chloride in dry dichloromethane (DCM) to form reactive intermediates, followed by coupling with N-hydroxysuccinimide (NHS) .
- Characterization : Use NMR (¹H/¹³C) to confirm structural integrity (e.g., maleimide protons at δ 6.7–7.0 ppm, NHS ester carbonyls at ~170–175 ppm). Mass spectrometry (HRMS or ESI-MS) validates molecular weight (328.28 g/mol), while HPLC (reverse-phase C18 column) assesses purity (>95%) .
Q. What are the primary reactivity profiles of this compound in bioconjugation?
- The NHS ester reacts with primary amines (e.g., lysine residues) under mildly basic conditions (pH 7.5–8.5), forming stable amide bonds. The maleimide group selectively reacts with thiols (e.g., cysteine residues) at pH 6.5–7.5 to form thioether linkages.
- Key considerations : Avoid competing hydrolysis of the NHS ester by optimizing reaction time (≤2 hours) and buffer composition (e.g., avoid Tris buffers, which contain amines) .
Q. What safety protocols are critical when handling this compound?
- Hazards : Causes skin/eye irritation and respiratory discomfort. Use PPE (gloves, goggles, lab coat) and work in a fume hood.
- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste. For exposure, rinse affected areas with water for ≥15 minutes and seek medical attention .
Advanced Research Questions
Q. How can conjugation efficiency be optimized for maleimide-NHS heterobifunctional crosslinkers?
- Experimental design :
- Step 1 : Pre-reduce thiol-containing biomolecules (e.g., antibodies) with TCEP (Tris(2-carboxyethyl)phosphine) to ensure free sulfhydryl groups.
- Step 2 : Use a molar excess of crosslinker (5–10x) to compensate for hydrolysis.
- Step 3 : Monitor reaction progress via SDS-PAGE or LC-MS to confirm conjugation.
Q. How does pH influence the stability of the maleimide-thiol adduct in physiological conditions?
- Maleimide-thiol bonds are prone to retro-Michael reactions at physiological pH (7.4) and temperature.
- Mitigation strategies :
- Use stabilized maleimides (e.g., PEGylated variants) to reduce hydrolysis.
- Conduct stability assays in PBS at 37°C over 72 hours, analyzing degradation via SEC-HPLC .
Q. How to resolve competing reactions between NHS esters and maleimides in complex mixtures?
- Problem : NHS esters may react with unintended amines (e.g., buffer components), while maleimides hydrolyze to non-reactive maleamic acid.
- Solutions :
- Use orthogonal protection (e.g., temporarily block amines with tert-butyloxycarbonyl (Boc) groups).
- Perform sequential conjugation: First react NHS ester with amines, purify via size-exclusion chromatography, then introduce thiols for maleimide coupling .
Q. Methodological Notes
- Contradiction analysis : and report conflicting maleimide stability data. Resolve by testing batch-specific hydrolysis rates using LC-MS .
- Critical parameters : Always confirm the absence of free thiols/amines post-conjugation via Ellman’s assay or mass spectrometry to avoid false-positive results .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(2,5-dioxopyrrol-1-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O6/c13-6-1-2-7(14)11(6)5-10(17)18-12-8(15)3-4-9(12)16/h1-2H,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKASZBHFXBROF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CN2C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391201 | |
Record name | 1-{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55750-61-3 | |
Record name | 1-{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Maleimidoacetic acid N-hydroxysuccinimide ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-Succinimidyl maleimidoacetate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BRQ5GEQ7MA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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